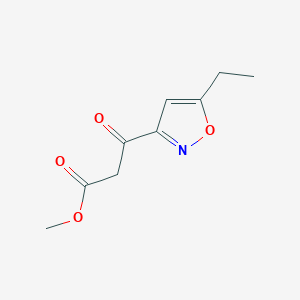

3-(5-Ethyl-isoxazol-3-yl)-3-oxo-propionic acid methyl ester

説明

特性

IUPAC Name |

methyl 3-(5-ethyl-1,2-oxazol-3-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-3-6-4-7(10-14-6)8(11)5-9(12)13-2/h4H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYKZQZPUWEXSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NO1)C(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Isoxazole Ring Construction

The isoxazole ring is typically synthesized through 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes or alkenes, followed by functional group modifications to install the ethyl substituent and keto-propionic acid moiety.

Nitrile Oxide Cycloaddition Approach:

Nitrile oxides are generated in situ from N-hydroxyimidoyl chlorides and then reacted with propargyl halides to form isoxazole intermediates. Subsequent cyanation of these isoxazoles yields cyanide derivatives, which undergo acid hydrolysis to carboxylic acids. The acids are then esterified to methyl esters using diazomethane or other esterification agents.Functionalization:

The 5-ethyl substitution on the isoxazole ring is introduced either by using ethyl-substituted starting materials or by alkylation reactions on the isoxazole core. The keto group at the 3-position of the propionic acid ester is typically introduced via oxidation or by starting from appropriately substituted precursors.

Ester Formation and Transesterification

The methyl ester functionality can be introduced directly during synthesis or by converting ethyl esters to methyl esters through transesterification.

Direct Methyl Ester Synthesis:

Methyl esters are synthesized by reacting the corresponding carboxylic acid intermediates with diazomethane or methylating agents in alcoholic media. The use of tertiary amines as release agents for hydroxylamine from hydrochloride salts in alcoholic media improves the yield and purity of methyl esters.Transesterification of Ethyl Esters to Methyl Esters:

A practical and efficient method involves transesterification of 5-amino-3-methyl-4-isoxazole-carboxylic acid ethyl esters to methyl esters using lithium methoxide or sodium methoxide in methanol. The reaction is typically carried out by dissolving lithium hydride or sodium hydride in methanol under cooling, followed by addition of the ethyl ester and refluxing for 20-26 hours. The methanol is then distilled off, and the methyl ester product is isolated by filtration and drying, yielding high purity products with yields around 66%.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitrile oxide generation | N-hydroxyimidoyl chlorides, base | - | In situ generation |

| Cycloaddition to propargyl halides | Room temperature to reflux | High | Formation of isoxazole ring |

| Cyanation | Me2C(OH)CN/(Me2N)2C=NH | - | Conversion to cyanides |

| Acid hydrolysis | Acidic aqueous conditions | - | Conversion to carboxylic acids |

| Esterification (methyl ester) | Diazomethane or methyl alcohol with tertiary amines | >90 | High purity methyl esters |

| Transesterification | Lithium methoxide or sodium methoxide in methanol | 66 | Reflux 20-26 h, practical and efficient |

The use of tertiary amines in the synthesis of methyl esters enhances the release of hydroxylamine from hydrochloride salts, improving reaction efficiency and product purity.

Transesterification using lithium methoxide prepared from lithium hydride and methanol provides a mild and effective route to convert ethyl esters to methyl esters without harsh reagents like diazomethane, reducing safety risks.

The isoxazole ring formation via nitrile oxide cycloaddition is a versatile method allowing for diverse substitution patterns, which is critical for introducing the 5-ethyl group and keto functionality in the target compound.

The overall synthetic route balances the need for high purity and yield with practical considerations such as reagent availability and reaction safety.

The preparation of 3-(5-Ethyl-isoxazol-3-yl)-3-oxo-propionic acid methyl ester involves:

- Constructing the isoxazole ring via nitrile oxide cycloaddition with propargyl halides.

- Functionalizing the isoxazole ring to introduce the 5-ethyl substituent and keto-propionic acid moiety.

- Forming the methyl ester either directly by esterification of the acid intermediate or by transesterification of ethyl esters using lithium or sodium methoxide in methanol.

- Optimizing reaction conditions with tertiary amines and controlled reflux to achieve high yields and purity.

These methods are supported by detailed experimental data and provide a robust framework for synthesizing this biologically relevant compound with potential applications in pharmaceutical and agrochemical research.

化学反応の分析

Types of Reactions

3-(5-Ethyl-isoxazol-3-yl)-3-oxo-propionic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The isoxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted isoxazole derivatives.

科学的研究の応用

3-(5-Ethyl-isoxazol-3-yl)-3-oxo-propionic acid methyl ester has several scientific research applications:

Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in studying enzyme mechanisms and metabolic pathways.

作用機序

The mechanism of action of 3-(5-Ethyl-isoxazol-3-yl)-3-oxo-propionic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

類似化合物との比較

Substituent Variations in Aryl/Heteroaryl Groups

The β-ketopropionate scaffold is versatile, with modifications in the aryl/heteroaryl substituent significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Withdrawing Groups (e.g., -F, -CF3, -Br): Enhance metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeting drugs .

- Heteroaryl vs. Aryl Substituents : Isoxazole and pyrazole rings introduce nitrogen atoms, enabling hydrogen bonding and π-stacking interactions, which are absent in purely aromatic analogs like fluorophenyl derivatives.

- Ester Group Impact : Methyl esters generally exhibit higher volatility and lower molecular weight compared to ethyl esters, influencing solubility and purification methods.

Physicochemical Properties

- Thermal Stability : Methyl esters (e.g., 3-(4-fluorophenyl) analog) are typically less thermally stable than ethyl esters due to lower molecular weight, necessitating low-temperature storage .

- Purity : Commercial samples of 3-(5-Ethyl-isoxazol-3-yl)-3-oxo-propionate methyl ester are available at 96% purity , standardized for research use .

生物活性

3-(5-Ethyl-isoxazol-3-yl)-3-oxo-propionic acid methyl ester (also referred to as MEIP) is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of MEIP, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

MEIP has the molecular formula and a molecular weight of 181.16 g/mol. The structure features an isoxazole ring, which is often associated with various pharmacological effects.

The biological activity of MEIP is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that compounds with isoxazole moieties often exhibit significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and memory processes.

In Vitro Studies

In vitro studies have demonstrated that MEIP possesses notable inhibitory effects on AChE, with an IC50 value indicating potent activity. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's, where AChE inhibition can enhance cholinergic transmission.

| Compound | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| MEIP | AChE | 0.22 |

| Compound X | BChE | 0.42 |

Case Studies

- Neuroprotective Effects : A study involving aged rats demonstrated that administration of MEIP significantly improved memory retention in maze tests, indicating enhanced cognitive function.

- Anti-inflammatory Properties : Another study highlighted the compound's ability to reduce pro-inflammatory cytokines in models of neuroinflammation, suggesting a dual role in both cognitive enhancement and inflammation reduction.

Comparative Analysis

To better understand the unique properties of MEIP, it is beneficial to compare it with other structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| MEIP | Isoxazole ring | AChE inhibition |

| Compound Y | Pyrazole ring | Mild AChE inhibition |

| Compound Z | Benzofuran derivative | No significant enzyme activity |

Q & A

Q. What are the established synthetic routes for 3-(5-Ethyl-isoxazol-3-yl)-3-oxo-propionic acid methyl ester?

The compound can be synthesized via condensation reactions involving β-keto esters and heterocyclic precursors. For example, analogous β-keto esters (e.g., 3-aryl-3-oxo-propionic acid methyl esters) are synthesized by refluxing sodium acetate with formyl-indole derivatives in acetic acid . Alternative methods include electrophilic substitution followed by cyclization, as seen in thiazolidinone synthesis . Key steps involve precise stoichiometric control (e.g., 0.1–0.11 mol ratios) and purification via recrystallization (e.g., DMF/acetic acid mixtures) to achieve high yields.

Q. How is the structure of this compound validated?

Structural characterization relies on NMR (1H/13C), mass spectrometry , and chromatographic techniques (GC/MS). For example, methyl esters of structurally similar β-keto esters (e.g., 3-(4-fluorophenyl)-3-oxo-propionic acid methyl ester, CAS 63131-29-3) are confirmed via molecular formula (C10H9FO3) and spectral data . X-ray crystallography or IR spectroscopy may further verify functional groups like the isoxazole ring and ester carbonyl.

Q. What are the typical reactivity patterns of β-keto esters like this compound?

β-Keto esters undergo asymmetric reduction (e.g., by (S)-1-phenylethanol dehydrogenase) to yield chiral hydroxy esters with high enantiomeric excess (e.g., 100% ee in analogous substrates) . They also participate in Knoevenagel condensations or cycloadditions to form heterocycles, as demonstrated in thiadiazine and pyrazole derivatives . Reactivity is influenced by the electron-withdrawing keto group and steric effects of substituents.

Advanced Research Questions

Q. How can enzymatic catalysis be optimized for stereoselective reduction of this compound?

Enzyme selection (e.g., dehydrogenases from Aromatoleum aromaticum) and reaction conditions (pH, cofactors, temperature) critically impact enantioselectivity. For instance, substrate No. 53 (methyl 3-oxo-3-phenylpropanoate) achieves 100% ee under optimized conditions . Kinetic resolution or directed evolution of enzymes may further enhance selectivity. Monitoring via chiral HPLC or polarimetry is essential for ee determination.

Q. How do conflicting data on reaction yields or stereoselectivity arise, and how can they be resolved?

Discrepancies may stem from impurities in starting materials , variations in enzyme activity , or incomplete reaction monitoring . For example, in thiazolidinone synthesis, minor byproducts (e.g., 8-methoxy octanoic acid methyl ester) can form due to competing esterification . Resolution requires rigorous analytical controls (e.g., GC/MS, TLC) and replication under standardized conditions. Statistical tools (e.g., ANOVA) can identify significant variables .

Q. What strategies are effective for identifying metabolic or degradation products of this compound?

In vitro metabolic studies (e.g., liver microsomes) coupled with LC-HRMS can map biotransformation pathways. For example, ethyl esters of similar β-keto acids undergo hydrolysis to carboxylic acids or transesterification in biological systems . Stable isotope labeling (e.g., 13C) or MS/MS fragmentation aids in structural elucidation. Computational tools (e.g., molecular docking) predict interactions with metabolizing enzymes like esterases .

Methodological Considerations

-

Experimental Design :

-

Data Analysis :

-

Safety and Handling :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。